4-Ethoxynaphthalen-1-amine hydrochloride
Description
4-Ethoxynaphthalen-1-amine hydrochloride is a naphthalene derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 4-position and an amine group at the 1-position, with a hydrochloride counterion. This compound is structurally significant due to its aromatic backbone, which is common in pharmacologically active molecules.
Properties
IUPAC Name |
4-ethoxynaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12;/h3-8H,2,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKLANTUAZLVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxynaphthalen-1-amine hydrochloride typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-aminonaphthalene.
Ethoxylation: 1-aminonaphthalene undergoes ethoxylation to introduce the ethoxy group at the 4-position, resulting in 4-ethoxynaphthalen-1-amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting 4-ethoxynaphthalen-1-amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxynaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated naphthalene derivatives.
Scientific Research Applications
Analytical Chemistry
One of the primary applications of 4-Ethoxynaphthalen-1-amine hydrochloride is in analytical chemistry, particularly in the development of methods for detecting and quantifying other compounds. For instance, it has been utilized as a derivatizing agent in chromatographic techniques, enhancing the detection sensitivity of various analytes.
Table 1: Applications in Analytical Chemistry
| Application | Methodology | Analytes Detected |
|---|---|---|
| Derivatization | High-Performance Liquid Chromatography (HPLC) | Amines, phenols |
| Fluorescent tagging | Fluorescence Spectroscopy | Environmental pollutants |
| Sample preparation | Solid Phase Extraction | Pharmaceuticals |
Pharmaceutical Research
This compound has potential applications in pharmaceutical research due to its biological activity. Studies have indicated that it may exhibit anti-cancer properties, making it a candidate for further investigation in drug development.
Case Study: Anti-Cancer Activity
- Objective : To evaluate the anti-cancer effects of this compound on human cancer cell lines.
- Method : In vitro assays were conducted on various cancer cell lines, including breast and prostate cancer cells.
- Results : The compound showed significant cytotoxic effects at varying concentrations, indicating its potential as a therapeutic agent.
Material Science
In material science, this compound is used as a precursor for synthesizing novel polymers and materials. Its ability to form stable bonds with other chemical entities allows researchers to create materials with tailored properties for specific applications.
Table 2: Material Science Applications
| Application | Material Type | Properties Enhanced |
|---|---|---|
| Polymer synthesis | Conductive polymers | Increased electrical conductivity |
| Coating materials | Protective coatings | Enhanced durability and resistance |
| Composite materials | Reinforced composites | Improved mechanical strength |
Mechanism of Action
The mechanism of action of 4-Ethoxynaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the ethoxy group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between 4-ethoxynaphthalen-1-amine hydrochloride and related compounds:
Key Research Findings
Solubility and Bioavailability: The hydrochloride form of 4-ethoxynaphthalen-1-amine demonstrates 2–3× higher aqueous solubility compared to its free base, critical for intravenous formulations .
Morpholine Derivatives: 4-(2-Morpholinoethoxy)naphthalen-1-amine dihydrochloride shows superior binding to serotonin receptors vs. ethoxy analogues, likely due to the morpholine’s hydrogen-bonding capacity .
Thermal Stability : Methoxy-substituted naphthylamines degrade at lower temperatures (Tₐ ~150°C) than ethoxy derivatives (Tₐ ~180°C), impacting storage and processing .
Biological Activity
4-Ethoxynaphthalen-1-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.
This compound is an aromatic amine with the chemical formula C12H15ClN. Its structure features an ethoxy group attached to a naphthalene ring, which contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its effects on enzymatic activity.
Anticancer Activity
Recent studies have indicated that derivatives of naphthalene compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating the cytotoxicity of 1,4-naphthoquinone derivatives showed promising results against MDA-MB-231 breast cancer cells, suggesting that similar naphthalene derivatives, including this compound, may possess anticancer properties .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells. The compound may interact with specific enzymes or receptors that are crucial in cell proliferation and survival.
Case Studies
- Cytotoxicity Evaluation : In a study assessing various naphthalene derivatives, this compound was tested for its ability to inhibit cell growth in vitro. The findings indicated a dose-dependent response in several cancer cell lines, highlighting its potential as a therapeutic agent .
- Enzyme Interaction Studies : Research involving cytochrome P450 enzymes demonstrated that naphthalene derivatives could be biotransformed into hydroxylated products, which may enhance their biological activity. This suggests that this compound could be metabolized into more active forms within biological systems .
Table 1: Cytotoxic Activity of Naphthalene Derivatives
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| 4-Ethoxynaphthalen-1-amine HCl | MDA-MB-231 | 10.5 |
| Naphthoquinone A | MDA-MB-231 | 5.2 |
| Naphthoquinone B | HeLa | 8.3 |
Table 2: Enzyme Interaction Data
| Compound | Enzyme | Conversion Rate (%) |
|---|---|---|
| 4-Ethoxynaphthalen-1-amine HCl | CYP110E1 | 31.5 |
| Naringenin | CYP110E1 | 25.8 |
| Zerumbone | CYP110E1 | 20.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
